

Application Note: Acid Green 16 in Fluorescence & Correlative Microscopy

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Compound of Interest

Compound Name: Acid green 16

CAS No.: 3369-56-0

Cat. No.: B1202608

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Executive Summary

Acid Green 16 (C.I. 44025), commonly known as Lissamine Green B, is a synthetically derived triarylmethane dye. Historically utilized as a vital stain in ophthalmology to assess corneal integrity, its application in fluorescence microscopy is an advanced technique leveraging two often-overlooked properties:

- **Near-Infrared (NIR) Fluorescence:** Under specific excitation, **Acid Green 16** exhibits fluorescence in the 700–900 nm range, allowing for deep-tissue imaging with minimal autofluorescence.
- **Spectral Quenching:** Its high molar absorptivity in the red spectrum (~630–635 nm) makes it a potent quencher for red-emitting fluorophores or a contrast agent in correlative light-electron microscopy (CLEM) workflows.

This guide provides the methodology to utilize **Acid Green 16** not just as a passive stain, but as a functional probe for cell viability and spectral contrast.

Technical Profile & Mechanism

Chemical & Spectral Characteristics

Property	Specification
Common Name	Lissamine Green B, Acid Green 16
CAS Number	12768-78-4
Molecular Formula	C ₂₇ H ₂₅ N ₂ NaO ₆ S ₂
Class	Triarylmethane (Acidic)
Absorbance Max	~633 nm (Water/PBS)
Emission Range	Weak/NIR (~700–850 nm)
Solubility	High in Water, Ethanol
Binding Mechanism	Electrostatic interaction with cationic groups; passive diffusion into compromised membranes. [1]

Mechanism of Action

Acid Green 16 is a vital stain, meaning it is excluded by the intact plasma membranes of healthy, viable cells.

- **Live Cells:** The dye is impermeable; cells remain unstained.
- **Dead/Compromised Cells:** The dye penetrates the disrupted membrane and binds electrostatically to the nucleus and cytoplasm.
- **Mucus Interaction:** It stains membrane-associated mucins, aiding in the visualization of the glycocalyx.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: **Acid Green 16** is generally low toxicity but should be handled with PPE (gloves, goggles) to prevent staining of skin and surfaces.

Reagents:

- **Acid Green 16** Powder (High Purity, e.g., >90%)
- Phosphate Buffered Saline (PBS), pH 7.4 (sterile)
- 0.22 μm Syringe Filter

Protocol:

- Weighing: Measure 100 mg of **Acid Green 16** powder.
- Dissolution: Dissolve in 10 mL of sterile PBS to create a 1% (w/v) Stock Solution. Vortex vigorously until fully dissolved.
- Filtration: Filter the solution through a 0.22 μm syringe filter to remove particulates.
- Storage: Store at 4°C protected from light. Stable for 3–6 months.

Protocol A: Near-Infrared (NIR) Fluorescence Imaging

Rationale: Biological tissues have high autofluorescence in the blue/green spectrum. **Acid Green 16** emits in the NIR, where tissue is more transparent and autofluorescence is negligible.

Equipment Requirements:

- Fluorescence Microscope with NIR capability.
- Excitation Source: ~630–640 nm (Red LED or Laser).
- Emission Filter: Long-pass >700 nm or Band-pass 700–800 nm (e.g., Cy5 or specialized NIR filter sets).

Step-by-Step Methodology:

- Cell Preparation: Culture adherent cells (e.g., HeLa, HUVEC) on glass-bottom dishes. Induce cell death (if part of the assay) using heat shock (55°C for 10 min) or cytotoxic drug treatment.

- Staining:
 - Dilute Stock Solution to 0.1% – 0.5% working concentration in PBS.
 - Remove culture media and wash cells once with PBS.[\[2\]](#)
 - Add **Acid Green 16** working solution to cover the monolayer.
- Incubation: Incubate for 2–5 minutes at Room Temperature (RT). Note: AG16 binds rapidly; prolonged incubation is unnecessary.
- Washing: Gently wash 3x with PBS to remove background dye.
- Imaging:
 - Transfer to microscope stage.
 - Channel Selection: Select the Cy5/Red excitation channel (633 nm).
 - Detection: Collect emission in the NIR channel (>700 nm).
 - Result: Dead cells will appear as fluorescent bodies; live cells will be dark.

Protocol B: Fluorescence Quenching & Correlative Viability Assay

Rationale: Use **Acid Green 16** to "turn off" background fluorescence or to serve as a contrasting "dark" mask against a green fluorescent counterstain (e.g., Calcein AM or GFP).

Workflow:

- Dual Staining:
 - Prepare a mixture of Calcein AM (2 μ M) and **Acid Green 16** (0.2%).
- Application: Apply to cells/tissue for 15 minutes at 37°C.
- Mechanism:

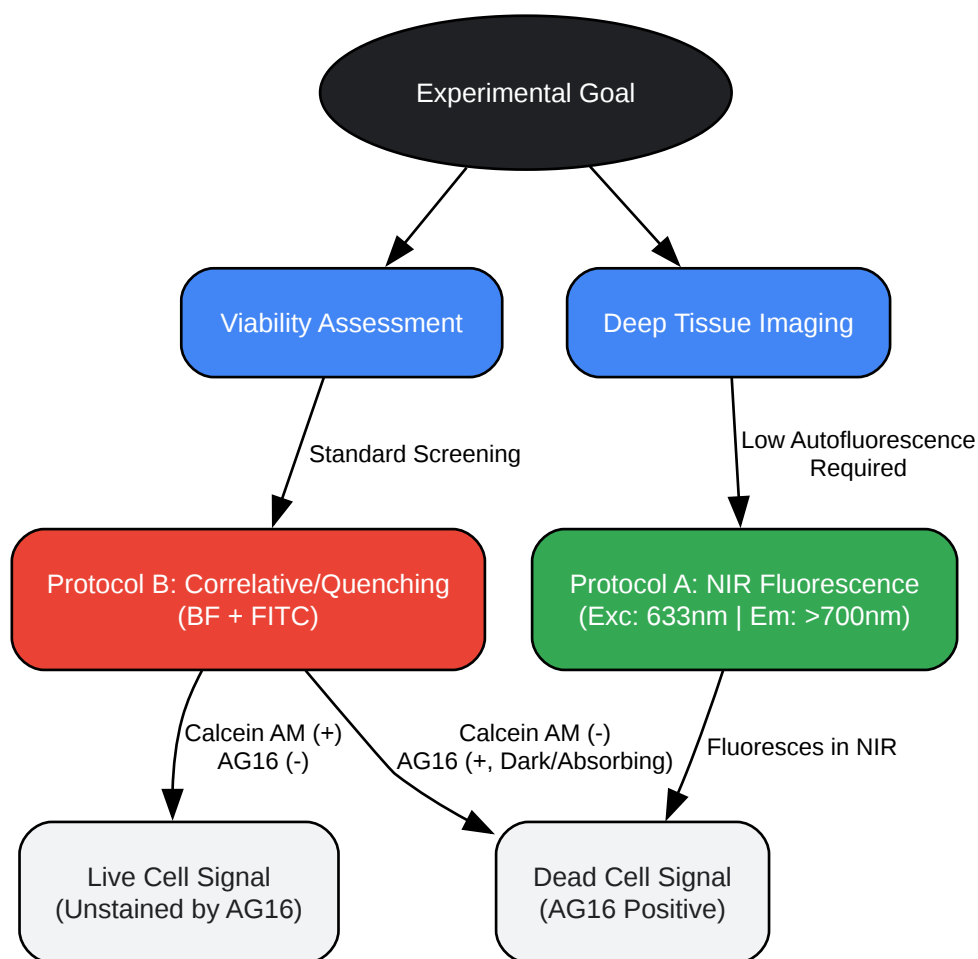
- Calcein AM: Enters live cells, cleaved by esterases

Green Fluorescence.
- **Acid Green 16**: Enters dead cells

Absorbs Red Light / Emits faint IR.
- Imaging (Multimodal):
 - Channel 1 (FITC/GFP): Visualize Live Cells (Green).
 - Channel 2 (Brightfield): Visualize Dead Cells (Green/Blue stained).
 - Channel 3 (Red/Cy5): Optional - Use AG16 absorption to quench background autofluorescence if the sample is highly autofluorescent in the red channel.

Visualization of Workflow

The following diagram illustrates the decision logic for selecting the appropriate **Acid Green 16** protocol based on experimental needs.



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Caption: Decision matrix for utilizing **Acid Green 16** in NIR fluorescence vs. correlative quenching modes.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Weak NIR Signal	Low Quantum Yield	Increase excitation power (Laser > LED) or gain. Ensure filter allows >700 nm transmission.
High Background	Inadequate Washing	Perform 3x washes with PBS. [3] AG16 sticks to plastic; use glass-bottom labware.
Cytotoxicity	High Concentration	Reduce concentration to 0.1%. Limit exposure time to <5 mins.
Spectral Bleed-through	Overlap with Red Dyes	Avoid using Propidium Iodide (PI) or Texas Red alongside AG16. They occupy similar spectral space.[4]

References

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